molecular formula C14H15N3O2 B1427243 3-{[(4,6-Dimethylpyrimidin-2-yl)amino]methyl}benzoic acid CAS No. 1184598-04-6

3-{[(4,6-Dimethylpyrimidin-2-yl)amino]methyl}benzoic acid

Cat. No.: B1427243
CAS No.: 1184598-04-6
M. Wt: 257.29 g/mol
InChI Key: AVNDYXRFXCXICQ-UHFFFAOYSA-N
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Description

Background and Significance of Pyrimidine-Substituted Benzoic Acids

Pyrimidine-substituted benzoic acids constitute a critically important class of heterocyclic compounds that have garnered substantial attention in pharmaceutical research due to their diverse biological activities and synthetic versatility. Pyrimidines represent the most ubiquitous members of the diazine family, with fundamental biological importance evidenced by their presence in nucleic acid bases such as uracil and thymine. The incorporation of pyrimidine rings into benzoic acid frameworks creates hybrid molecules that exploit the beneficial properties of both structural components, resulting in compounds with enhanced biological activity profiles and improved pharmacological characteristics.

The significance of pyrimidine-substituted benzoic acids extends beyond their individual therapeutic applications to encompass their role as versatile synthetic intermediates in medicinal chemistry. These compounds demonstrate remarkable structural diversity through substitution patterns on both the pyrimidine ring and the benzoic acid moiety, allowing for fine-tuning of biological activity and physicochemical properties. Research has consistently demonstrated that pyrimidine derivatives exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties, making them invaluable scaffolds for drug development.

The synthetic accessibility of pyrimidine-substituted benzoic acids through various coupling reactions, particularly palladium-catalyzed cross-coupling methodologies, has facilitated extensive structure-activity relationship studies. These investigations have revealed that the spatial arrangement and electronic properties of substituents on both the pyrimidine and benzoic acid components significantly influence biological activity, providing crucial insights for rational drug design approaches. Contemporary research continues to explore novel substitution patterns and synthetic methodologies to optimize the therapeutic potential of these hybrid molecular architectures.

Historical Context of Aminomethylbenzoic Acid Derivatives

The development of aminomethylbenzoic acid derivatives traces its origins to the broader investigation of para-aminobenzoic acid analogs and their biological significance. 4-Aminomethylbenzoic acid, a foundational compound in this chemical class, was first recognized for its unique properties as a competitive inhibitor of peptide transport mechanisms, specifically demonstrating non-translocated competitive inhibition of the epithelial peptide transporter PepT1. This discovery established the importance of the aminomethyl-benzoic acid structural motif in biological systems and opened new avenues for therapeutic applications.

Historical research on aminomethylbenzoic acid derivatives revealed their potential as antifibrinolytic agents, with 4-aminomethylbenzoic acid serving as a prototype for compounds designed to modulate fibrinolytic processes in various pathological conditions. The compound's ability to mimic the spatial configuration of dipeptides while remaining non-translocated provided valuable insights into structure-activity relationships for peptide transport inhibitors. These early findings established the scientific foundation for developing more sophisticated derivatives incorporating heterocyclic modifications.

The evolution from simple aminomethylbenzoic acids to more complex derivatives incorporating pyrimidine substituents represents a significant advancement in medicinal chemistry. This progression was driven by the recognition that heterocyclic modifications could enhance biological activity, improve selectivity, and provide access to novel mechanisms of action. The integration of pyrimidine rings into aminomethylbenzoic acid frameworks emerged as a particularly promising approach, combining the established biological activity of aminomethylbenzoic acids with the diverse pharmacological properties of pyrimidine derivatives.

Historical Development Period Key Compound Class Primary Research Focus Significant Findings
1960s-1970s Simple aminobenzoic acids Basic structure-activity relationships Establishment of core pharmacophore
1980s-1990s Aminomethylbenzoic acid derivatives Peptide transport inhibition Discovery of PepT1 competitive inhibition
2000s-2010s Heterocyclic-substituted derivatives Enhanced biological activity Integration of pyrimidine modifications
2010s-Present Complex hybrid molecules Targeted therapeutic applications Development of specific enzyme inhibitors

Research Importance of 3-{[(4,6-Dimethylpyrimidin-2-yl)amino]methyl}benzoic acid

The compound this compound occupies a unique position in contemporary medicinal chemistry research due to its sophisticated molecular architecture and potential therapeutic applications. This compound represents a convergence of established pharmaceutical chemistry principles with innovative heterocyclic design, incorporating the 4,6-dimethylpyrimidine moiety that has demonstrated significant biological activity in related molecular contexts. The strategic positioning of the aminomethyl linker between the pyrimidine ring and the benzoic acid core provides optimal spatial arrangement for biological target interactions while maintaining favorable pharmacokinetic properties.

Research significance of this compound extends to its potential role in structure-activity relationship studies for pyrimidine-based therapeutics. The 4,6-dimethylpyrimidine substitution pattern has been extensively studied in medicinal chemistry, with derivatives showing promising activity against various biological targets. The incorporation of this well-characterized heterocyclic system into the aminomethylbenzoic acid framework creates opportunities for developing compounds with enhanced selectivity and potency compared to existing therapeutic agents.

The compound's research importance is further emphasized by its potential applications in antimicrobial drug development, building upon the established antibacterial activity profiles of related pyrimidine derivatives. Previous investigations have demonstrated that compounds containing similar structural motifs exhibit significant activity against both gram-positive and gram-negative bacterial strains, with some derivatives showing minimum inhibitory concentration values comparable to standard antibiotics. The unique structural features of this compound position it as a valuable lead compound for developing next-generation antimicrobial agents.

Research Parameter Molecular Characteristics Potential Applications
Molecular Formula C14H15N3O2 Heterocyclic building block research
Molecular Weight 257.29 g/mol Medicinal chemistry optimization
Purity Specifications 98% available commercially High-precision biological assays
Structural Classification Pyrimidine-benzoic acid hybrid Multi-target therapeutic development
Synthetic Accessibility Multiple established routes Large-scale pharmaceutical production

Properties

IUPAC Name

3-[[(4,6-dimethylpyrimidin-2-yl)amino]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-9-6-10(2)17-14(16-9)15-8-11-4-3-5-12(7-11)13(18)19/h3-7H,8H2,1-2H3,(H,18,19)(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVNDYXRFXCXICQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCC2=CC(=CC=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4,6-Dimethylpyrimidin-2-yl)amino]methyl}benzoic acid typically involves the following steps :

    Starting Materials: The synthesis begins with the preparation of 4,6-dimethyl-2-pyrimidinylamine and 3-bromomethylbenzoic acid.

    Reaction Conditions: The reaction between 4,6-dimethyl-2-pyrimidinylamine and 3-bromomethylbenzoic acid is carried out in the presence of a base such as sodium carbonate (Na2CO3) in a suitable solvent like ethanol (EtOH).

    Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[(4,6-Dimethylpyrimidin-2-yl)amino]methyl}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, 3-{[(4,6-Dimethylpyrimidin-2-yl)amino]methyl}benzoic acid serves as a building block for the synthesis of more complex organic molecules. Its unique structural arrangement allows for diverse chemical modifications, making it a versatile precursor in organic synthesis.

Biology

The compound has garnered attention for its biological activities , particularly its potential antimicrobial and anticancer properties. Various studies have explored its efficacy against different bacterial strains and cancer cell lines:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar structures have shown minimum inhibitory concentrations (MIC) as low as 5.19 µM against Staphylococcus aureus and Klebsiella pneumoniae .
  • Anticancer Activity : In vitro studies have demonstrated that certain analogues of this compound possess anticancer properties, with IC50 values indicating potent activity against human cancer cell lines. For example, some compounds showed IC50 values lower than standard chemotherapeutics like 5-fluorouracil .

Medicine

From a medicinal perspective, the compound is being investigated as a potential drug candidate due to its structural similarity to known pharmacologically active compounds. Its ability to interact with specific molecular targets makes it a candidate for development into therapeutic agents for various diseases, including cancer and bacterial infections.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties can enhance the performance of materials in various applications, including coatings and pharmaceuticals.

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in addressing critical health issues:

  • Antibacterial Studies : A study published in Molecules demonstrated that derivatives exhibited significant antibacterial effects with MIC values comparable to established antibiotics .
  • Anticancer Efficacy : Research findings indicate that certain derivatives showed enhanced anticancer activity against multiple cancer cell lines compared to standard treatments .

Mechanism of Action

The mechanism of action of 3-{[(4,6-Dimethylpyrimidin-2-yl)amino]methyl}benzoic acid involves its interaction with specific molecular targets . The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituent Position (Benzoic Acid) Functional Groups Molecular Formula Molecular Weight Applications/Notes Reference
3-{[(4,6-Dimethylpyrimidin-2-yl)amino]methyl}benzoic acid 3-position Carboxylic acid, aminomethylpyrimidine C₁₅H₁₆N₃O₂ 285.31 g/mol Research use; limited commercial availability
2-((4,6-Dimethylpyrimidin-2-yl)amino)benzoic acid 2-position Carboxylic acid, pyrimidinylamino C₁₃H₁₃N₃O₂ 243.27 g/mol Structural isomer; potential solubility differences
Sulfometuron-methyl 2-position (ester) Methyl ester, sulfonylurea, pyrimidine C₁₅H₁₆N₄O₅S 364.37 g/mol Herbicide; ester group enhances stability
3-{[(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)carbonyl]amino}benzoic acid 3-position Carboxylic acid, thienopyridine-carbonyl C₁₇H₁₅N₃O₃S 341.38 g/mol Pharmacological research; heterocyclic variation

Key Comparative Insights

Positional Isomerism: 2- vs. 3-Substitution

The positional isomer 2-((4,6-dimethylpyrimidin-2-yl)amino)benzoic acid (CAS 17174-03-7) shares the same pyrimidine and benzoic acid framework but differs in the substitution site. However, the 3-substituted target compound may exhibit distinct hydrogen-bonding patterns due to spatial orientation, affecting solubility and bioavailability.

Functional Group Modifications: Carboxylic Acid vs. Ester

Sulfometuron-methyl (CAS 74222-97-2) replaces the carboxylic acid with a methyl ester and introduces a sulfonylurea group. This modification increases lipophilicity, improving membrane permeability and environmental stability, making it suitable as a herbicide . In contrast, the free carboxylic acid group in the target compound may enhance ionic interactions in biological systems but reduce stability under acidic conditions.

Heterocyclic Variations: Pyrimidine vs. Thienopyridine

The thienopyridine derivative 3-{[(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)carbonyl]amino}benzoic acid (CAS 931361-63-6) replaces the pyrimidine with a sulfur-containing fused ring.

Biological Activity

3-{[(4,6-Dimethylpyrimidin-2-yl)amino]methyl}benzoic acid, with the CAS number 1184598-04-6, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

  • Molecular Formula : C14H15N3O2
  • Molecular Weight : 257.29 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies. Notably, it has shown promise in several areas:

  • Antimicrobial Activity : This compound has been investigated for its potential antimicrobial properties against various pathogens. Studies indicate that derivatives of benzoic acid can exhibit antibacterial and antifungal activities.
  • Proteasome and Autophagy Modulation : Research indicates that compounds similar to this compound can activate key protein degradation pathways in cells. In particular, studies have shown that certain benzoic acid derivatives can enhance the activity of cathepsins B and L, which are crucial for cellular protein homeostasis .
  • Cytotoxic Effects : Some studies have reported cytotoxic effects of related compounds on cancer cell lines, suggesting potential applications in cancer therapy .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntibacterialExhibited significant activity against Staphylococcus aureus and E. coli
AntifungalShown to inhibit fungal growth in vitro
Proteasome ActivationInduced chymotrypsin-like activity in cell-based assays
CytotoxicityDemonstrated cytotoxic effects on various cancer cell lines

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of benzoic acid derivatives, this compound was tested against common bacterial strains. The results indicated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics like ampicillin, suggesting its potential as an effective antimicrobial agent .

Case Study 2: Proteostasis Network Modulation

A detailed investigation into the modulation of proteostasis by benzoic acid derivatives revealed that this compound significantly activated both the ubiquitin-proteasome pathway and the autophagy-lysosome pathway in human foreskin fibroblasts. This activation was measured through increased levels of cathepsins B and L, which play vital roles in cellular degradation processes .

Q & A

Basic Research Questions

Q. What synthetic routes are reported for 3-{[(4,6-dimethylpyrimidin-2-yl)amino]methyl}benzoic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodology : A two-step process involving condensation of 4,6-dimethylpyrimidin-2-amine with a benzoic acid derivative (e.g., 3-(aminomethyl)benzoic acid) under acidic conditions is commonly employed. Evidence from similar compounds (e.g., sulfometuron-methyl derivatives) suggests using dilute HCl or acetic acid as catalysts, with heating at 45–60°C for 1–2 hours to achieve quantitative yields . Optimization may include adjusting pH (e.g., isolating intermediates at pH 3.6–4.6) and employing thin-layer chromatography (TLC) for real-time monitoring .

Q. How can single-crystal X-ray diffraction (SC-XRD) be utilized to resolve the molecular structure of this compound?

  • Methodology : SC-XRD analysis requires high-quality crystals grown via slow evaporation in polar solvents (e.g., DMSO/EtOH mixtures). Data collection using Mo-Kα radiation (λ = 0.71073 Å) and refinement with SHELXL (via the WinGX suite) allows determination of bond lengths, angles, and torsional parameters. For example, dihedral angles between the pyrimidine and benzoic acid moieties can be resolved to <0.006 Å precision .

Q. What solvent systems are recommended for solubility testing, and how does pH influence its stability?

  • Methodology : Test solubility in DMSO (primary solvent), followed by aqueous buffers (pH 2–10) with sonication. Stability studies using HPLC at 25°C and 40°C over 24–72 hours can identify degradation products. Evidence from analogous compounds (e.g., 4-substituted benzoic acids) shows improved solubility in alkaline conditions (pH >7) due to deprotonation of the carboxylic acid group .

Advanced Research Questions

Q. How do substituents on the pyrimidine ring (e.g., methyl groups at 4,6-positions) affect the compound’s electronic properties and binding affinity in target interactions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model charge distribution and frontier molecular orbitals. Compare HOMO-LUMO gaps of the target compound with analogs (e.g., unsubstituted pyrimidine derivatives) to predict reactivity. Experimental validation via fluorescence quenching or surface plasmon resonance (SPR) assays can correlate computational predictions with empirical binding data .

Q. What mechanistic insights explain contradictions in catalytic activity observed between homogeneous and heterogeneous reaction systems?

  • Methodology : Use kinetic isotope effects (KIE) and in-situ IR spectroscopy to identify rate-determining steps. For example, in Suzuki-Miyaura couplings, heterogeneous catalysts (e.g., Pd/C) may show lower activity due to steric hindrance from the bulky pyrimidine group, whereas homogeneous systems (e.g., Pd(PPh₃)₄) facilitate faster transmetalation. Contrast TOF (turnover frequency) values under identical conditions to isolate steric vs. electronic factors .

Q. How can multivariate analysis resolve discrepancies in biological assay data (e.g., IC₅₀ variability across cell lines)?

  • Methodology : Apply principal component analysis (PCA) to datasets from MTT assays across multiple cell lines (e.g., HeLa, MCF-7). Cluster variables such as logP, polar surface area, and hydrogen-bonding capacity to identify physicochemical drivers of potency. Cross-validate with molecular docking (e.g., AutoDock Vina) against protein targets (e.g., kinases) to prioritize structural modifications .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
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3-{[(4,6-Dimethylpyrimidin-2-yl)amino]methyl}benzoic acid
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3-{[(4,6-Dimethylpyrimidin-2-yl)amino]methyl}benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.